2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
CAS No.: 1219945-17-1
Cat. No.: VC3430389
Molecular Formula: C12H15FN2
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219945-17-1 |
|---|---|
| Molecular Formula | C12H15FN2 |
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3 |
| Standard InChI Key | QLCZEPVFLQULMM-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=CNC2=C1C=CC(=C2)F |
| Canonical SMILES | CC(C)(CN)C1=CNC2=C1C=CC(=C2)F |
Introduction
Chemical Structure and Identity
2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine features a 6-fluoroindole nucleus with a 2-methylpropan-1-amine substituent at the 3-position. The compound's structure consists of an indole ring system (a benzene ring fused to a pyrrole ring) with fluorine at the 6-position, and a quaternary carbon bearing two methyl groups connected to a primary amine via a methylene bridge.
Identification Parameters
The compound is registered with specific identification parameters that define its chemical identity:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine |
| CAS Number | 1219945-17-1 |
| Molecular Formula | C₁₂H₁₅FN₂ |
| Molecular Weight | 206.26 g/mol |
| Standard InChI | InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3 |
| Standard InChIKey | QLCZEPVFLQULMM-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=CNC2=C1C=CC(=C2)F |
| PubChem Compound ID | 66962093 |
Physical and Chemical Properties
Based on the available data, 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine possesses specific physical and chemical properties that influence its behavior in various environments and applications.
Physical Properties
The compound typically exists as a solid at standard temperature and pressure, exhibiting properties characteristic of substituted indoles with amine functionalities:
Chemical Properties
The chemical behavior of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is influenced by both its indole core and amine functionality:
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The indole NH group serves as a hydrogen bond donor.
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The primary amine group (NH₂) functions as both a hydrogen bond donor and acceptor.
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The fluorine substituent impacts the electronic distribution of the aromatic system, potentially affecting reactivity and binding properties.
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The quaternary carbon bearing two methyl groups introduces steric factors that may influence the compound's reactivity and conformational preferences.
The presence of the fluorine atom likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, properties that are significant for potential pharmaceutical applications.
Applications and Research Significance
As a fluorinated indole derivative with an amine functionality, 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine has potential applications in several research domains:
Pharmaceutical Research
The compound's structural features suggest possible pharmaceutical applications:
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Potential neuropharmacological activity: The structural similarity to tryptamine derivatives suggests possible interactions with serotonergic systems, although specific pharmacological data for this compound is limited in current literature.
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Enhanced pharmacokinetic properties: The fluorine substituent can improve metabolic stability and membrane permeability, potentially enhancing bioavailability compared to non-fluorinated analogs.
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Building block for drug development: The compound may serve as an intermediate in the synthesis of more complex bioactive molecules targeting various therapeutic areas.
Chemical Research and Development
In chemical research, the compound may find utility as:
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Reference standard: For analytical method development and validation in pharmaceutical and chemical analysis.
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Synthetic intermediate: In the preparation of more complex fluorinated indole derivatives for structure-activity relationship studies.
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Probe compound: For investigating the effects of fluorine substitution on the indole ring system's electronic properties and reactivity .
Related Compounds
Understanding the properties and potential applications of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine benefits from examining structurally related compounds:
Non-fluorinated Analog
2-(1H-indol-3-yl)-2-methylpropan-1-amine (CAS: 15467-31-9) is the direct non-fluorinated analog, differing only in the absence of the fluorine atom at the 6-position of the indole ring. This compound has a molecular weight of 188.27 g/mol and provides a useful reference for understanding the effects of fluorination on physicochemical and biological properties .
Positional Isomers and Related Structures
Various fluorinated positional isomers and structurally related compounds provide context for understanding the specific properties of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine | 14487-94-6 | C₁₂H₁₅FN₂ | 206.26 | Fluorine at 5-position instead of 6-position |
| 2-(4-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine | 2228774-47-6 | C₁₂H₁₅FN₂ | 206.26 | Fluorine at 4-position instead of 6-position |
| 1-(6-fluoro-1H-indol-3-yl)propan-2-amine | 712-11-8 | C₁₁H₁₃FN₂ | 192.23 | Different amine side chain structure |
| 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine | Not specified | C₁₃H₁₈N₂O | 218.30 | Methoxy substituent instead of fluorine |
These structural analogs provide valuable insights into structure-activity relationships and the specific effects of fluorine substitution at different positions of the indole ring system .
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